1-Benzyl-3,3-dimethylpiperidin-4-amine
Overview
Description
1-Benzyl-3,3-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 3,3-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3,3-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-3-piperidinol
- 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
- 1-Benzyl-N-(3-methoxypropyl)-3,3-dimethylpiperidin-4-amine
Comparison: 1-Benzyl-3,3-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWUAMLORPBSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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